[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine
Brand Name: Vulcanchem
CAS No.: 202207-24-7
VCID: VC6653116
InChI: InChI=1S/C4H4N6O/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10)
SMILES: C1(=NC2=NON=C2N=C1N)N
Molecular Formula: C4H4N6O
Molecular Weight: 152.117

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine

CAS No.: 202207-24-7

Cat. No.: VC6653116

Molecular Formula: C4H4N6O

Molecular Weight: 152.117

* For research use only. Not for human or veterinary use.

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine - 202207-24-7

Specification

CAS No. 202207-24-7
Molecular Formula C4H4N6O
Molecular Weight 152.117
IUPAC Name [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Standard InChI InChI=1S/C4H4N6O/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10)
Standard InChI Key AGBVWKLUWAKKKR-UHFFFAOYSA-N
SMILES C1(=NC2=NON=C2N=C1N)N

Introduction

# Oxadiazolo[3,4-b]pyrazine-5,6-diamine: Structural Features, Synthetic Modifications, and Biological Implications Oxadiazolo[3,4-b]pyrazine-5,6-diamine is a heterocyclic organic compound characterized by a fused bicyclic core comprising an oxadiazole ring and a pyrazine ring. This scaffold has garnered significant attention in medicinal chemistry due to its unique electronic properties and potential as a mitochondrial uncoupler, particularly in the context of metabolic disorders such as nonalcoholic steatohepatitis (NASH) . The compound’s structure allows for strategic modifications at the 5- and 6-positions, enabling structure-activity relationship (SAR) studies to optimize pharmacological activity.

Synthesis and Structural Modifications

The synthesis of oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives typically begins with the precursor 5,6-dichloro- oxadiazolo[3,4-b]pyrazine (7), prepared via cyclization of diaminofurazan (6) with oxalic acid under acidic conditions, followed by chlorination using PCl5/POCl3\text{PCl}_5/\text{POCl}_3 . Subsequent nucleophilic aromatic substitution reactions introduce amines at the 5- and 6-positions:

  • Symmetrical derivatives: Reaction of 7 with two equivalents of aniline or alkylamine yields compounds with identical substituents (e.g., 8a–8ag) .

  • Unsymmetrical derivatives: Sequential substitution with different amines produces analogs with distinct groups at each position (e.g., 10b–10af) .

Key synthetic challenges include maintaining the electron-withdrawing nature of the core, which acidifies the aniline N-H protons (pKa ~7.4), enabling proton shuttle activity . Methylation of the aniline N-H (e.g., 8am) abolishes activity, confirming its critical role .

Structure-Activity Relationship (SAR) Studies

SAR studies focus on optimizing mitochondrial uncoupling activity, measured via oxygen consumption rate (OCR) in L6 myoblasts. The following trends emerge from symmetrical and unsymmetrical analogs :

Symmetrical Derivatives

Substituent TypeExample Entry% BAM15 OCREC50_{50} (μM)
Electron-donating (e.g., -OCH3_3)8d45%10.1 ± 0.7
Electron-withdrawing (e.g., -CF3_3)8m53%1.1 ± 0.2
Alkyl (e.g., -CH3_3)8a20%45.0 ± 21.3

Symmetrical electron-withdrawing groups enhance potency (lower EC50_{50}), while alkyl groups reduce efficacy . Polar substituents (e.g., -OH, -CN) are generally inactive .

Unsymmetrical Derivatives

Substituent CombinationExample Entry% BAM15 OCREC50_{50} (μM)
2-Fluoroaniline + 3-Fluoroaniline10b92%0.19 ± 0.03
4-Trifluoromethylaniline + 2-Fluoroaniline10v45%0.27 ± 0.05

Unsymmetrical analogs exhibit superior efficacy and potency compared to symmetrical counterparts, with 10b achieving submicromolar EC50_{50} values . Meta-substituted electron-withdrawing groups (e.g., -F, -CF3_3) are particularly favorable .

Mechanism of Mitochondrial Uncoupling Oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives act as protonophores, shuttling protons across the inner mitochondrial membrane without depolarizing the plasma membrane . This dissipates the proton gradient, uncoupling oxidative phosphorylation and increasing energy expenditure. Key mechanistic insights include:

  • Proton shuttle activity: The aniline N-H proton mediates proton transport, as methylation (8am) eliminates activity .

  • Selectivity: Derivatives like 10b selectively target mitochondria, avoiding cytotoxicity associated with plasma membrane disruption .

Biological Applications and Future Directions

Preliminary studies highlight the therapeutic potential of these compounds in metabolic diseases:

  • NASH treatment: 10b demonstrated a 2-fold increase in OCR in rat hepatocytes, mirroring BAM15’s efficacy .

  • Obesity management: Mitochondrial uncouplers promote weight loss by increasing basal metabolic rate .

Future research should explore:

  • Pharmacokinetic optimization: Improving oral bioavailability and tissue distribution.

  • Toxicology profiles: Assessing long-term safety in preclinical models.

  • Diverse substitutions: Investigating non-aniline derivatives to expand SAR.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator